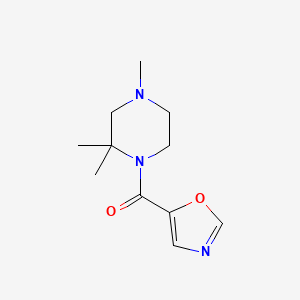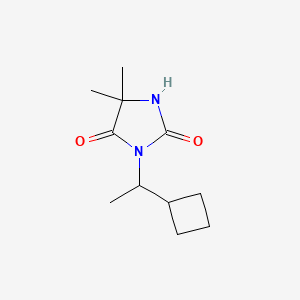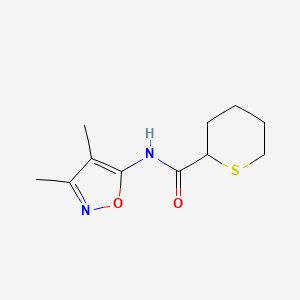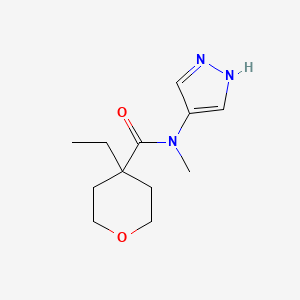![molecular formula C12H16N2O2 B7360571 N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.2.1]heptane-1-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it has been found to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to have a low toxicity profile, making it a safe candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of anticancer drugs. Additionally, its low toxicity profile makes it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide. One of the most significant directions is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, research is needed to optimize the synthesis method of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide to make it more efficient and cost-effective.
In conclusion, N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a promising compound with potential applications in various fields of scientific research. Its potent antitumor activity and low toxicity profile make it a promising candidate for the development of anticancer drugs. Further research is needed to optimize its synthesis method, understand its mechanism of action, and develop new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-bromo-3-methyl-1-phenyl-1H-pyrazole with 2-oxazoline in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11(13-6-10-7-16-8-14-10)12-3-1-9(5-12)2-4-12/h7-9H,1-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZHWOUWJSQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)NCC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)


![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)


